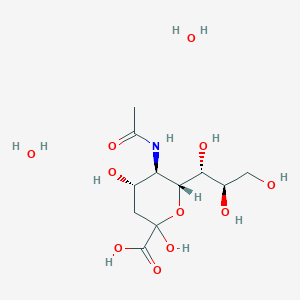
N-acetylneuraminic acid dihydrate
Vue d'ensemble
Description
N-Acetylneuraminic acid dihydrate, also known as sialic acid dehydrate or Neu5Ac dehydrate, is often present in the terminal chains of many oligosaccharides and has a cellular recognition function . It is a fundamental compound within the biomedical industry, prominently employed for developing and synthesizing a diverse range of drugs targeted against influenza, viral infections, and cancer .
Synthesis Analysis
The synthesis of N-acetylneuraminic acid from chitin involves the combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase . The optimal conditions of the multi-enzyme catalysis system were 37°C and pH 8.5, the ratio of AGE to NanA (1:4) and addition of pyruvate (70 mM), respectively .Molecular Structure Analysis
The molecular formula of N-acetylneuraminic acid is C11H19NO9, with an average mass of 309.270 Da and a mono-isotopic mass of 309.105988 Da .Chemical Reactions Analysis
Enzymatic synthesis using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation, has been reported to produce NeuAc with high production efficiency .Physical And Chemical Properties Analysis
N-Acetylneuraminic acid is a white crystalline powder with a melting point of 186 °C (367 °F; 459 K) when it decomposes . It is negatively charged at physiological pH and is found in complex glycans on mucins and glycoproteins found at the cell membrane .Applications De Recherche Scientifique
Neurotrophic Effects
N-acetylneuraminic acid (Neu5Ac) has been reported to exert neurotrophic effects, which include promoting the differentiation, migration, and proliferation of neuroectodermal cells in neural stem cell models. This is particularly observed in embryonic mice, indicating its potential in neurodevelopmental research and therapy .
Influenza Treatment
Neu5Ac serves as an inhibitor of neuraminidases from various sources, including bacterial, viral, and mammalian. With an inhibition constant (Ki) of 4 µM for influenza virus neuraminidase, it is believed to bind to the catalytic site of neuraminidase as a transition state analog, which is crucial for developing anti-influenza treatments .
Cancer Imaging
The compound has been explored for its potential in cancer imaging. A study focused on optimizing the radiolabeling of N-acetylneuraminic acid with technetium-99m (99mTc) for use as a radionuclide imaging probe in animal models of carcinogenesis. This could lead to advancements in non-invasive cancer diagnostics .
Pharmaceutical Synthesis
The synthesis and applications of Neu5Ac are attracting interest due to its potential applications in the pharmaceutical industry. For example, it is used in the synthesis of zanamivir, an anti-flu drug, showcasing its importance in drug development and manufacturing .
Mécanisme D'action
Target of Action
N-acetylneuraminic acid dihydrate, also known as (4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid dihydrate, is a well-known and well-studied sialic acid . It is found in cell surface glycolipids and glycoproteins, where it performs a variety of biological functions . The primary targets of this compound are these cell surface glycolipids and glycoproteins .
Mode of Action
The compound interacts with its targets by being fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane . This interaction leads to the regulation of a variety of biological processes, including virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .
Biochemical Pathways
N-acetylneuraminic acid dihydrate is involved in the N-glycosylation processing pathway . It is generally added to the terminal position in complex glycans on mucins and glycoproteins found at the cell membrane . This process affects cellular recognition events and regulates various biological processes .
Pharmacokinetics
A population pharmacokinetic model has been developed to characterize plasma n-acetylneuraminic acid and its metabolite following oral administration of n-acetylmannosamine, a precursor of n-acetylneuraminic acid, in subjects with gne myopathy .
Result of Action
The molecular and cellular effects of N-acetylneuraminic acid dihydrate’s action are diverse due to its involvement in various biological processes. For instance, it plays a crucial role in cellular recognition events, virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .
Action Environment
The action, efficacy, and stability of N-acetylneuraminic acid dihydrate can be influenced by various environmental factors. For example, the enzymatic synthesis of N-acetylneuraminic acid dihydrate involves multiple parameter-dependent processes, and factors such as pyruvate concentration and temperature can affect the conversion yield .
Safety and Hazards
Orientations Futures
The major challenges in producing NeuAc with high yield are highlighted, including multiple parameter-dependent processes, undesirable reversibility, and diminished solubility of AGEs and NALs . Different strategies applied to overcome the limitations of the two-step enzymatic production are discussed, such as pyruvate concentration and temperature shift during the process to increase conversion yield, use of mathematical and computational simulations for process optimization, enzyme engineering to make enzymes highly efficient, and the use of tags and chaperones to increase enzyme solubility .
Propriétés
IUPAC Name |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9.2H2O/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);2*1H2/t5-,6+,7+,8+,9+,11?;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXPJOGZAZORTI-WGWCYKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetylneuraminic acid dihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of N-acetylneuraminic acid dihydrate?
A1: N-acetylneuraminic acid dihydrate, also known as sialic acid, has the molecular formula C11H19NO9·2H2O []. This indicates that two water molecules are present in the crystal structure. While the provided abstracts do not detail spectroscopic data, a full crystal structure analysis for the β-anomer of this compound has been completed [].
Q2: Can you describe a method for preparing a derivative of N-acetylneuraminic acid?
A2: One method for preparing a derivative of N-acetylneuraminic acid involves using the compound itself as a starting material []. The specific derivative synthesized utilizes a starting compound with the formula (I), where R1 represents a C1-C19 alkyl group attached to the N-acetylneuraminic acid dihydrate structure []. This suggests potential modifications to the molecule for further research and applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



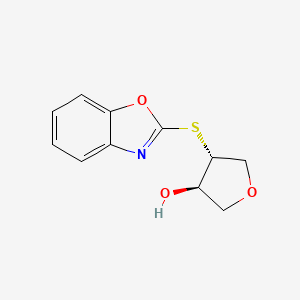
![4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485701.png)
![{[(1-Hydroxycyclopentyl)methyl]sulfanyl}(phenyl)methanone](/img/structure/B1485702.png)
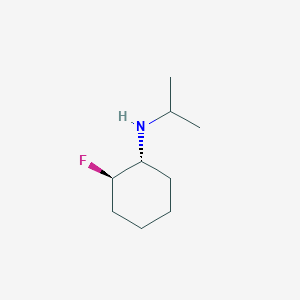
![Butyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1485704.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485706.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-4-methoxyaniline](/img/structure/B1485709.png)
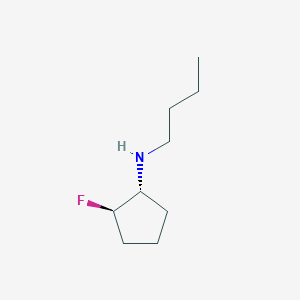
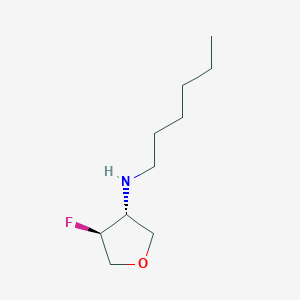

amine](/img/structure/B1485716.png)
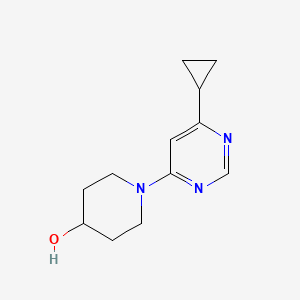
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1485720.png)
